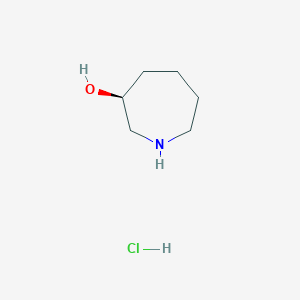

(S)-Azepan-3-ol hydrochloride

Description

BenchChem offers high-quality (S)-Azepan-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Azepan-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-azepan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCSEKAGGOQECK-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC[C@H](C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Azepan-3-ol Hydrochloride: A Chiral Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Azepan-3-ol hydrochloride has emerged as a valuable chiral building block in medicinal chemistry and drug development. Its seven-membered azepane core, a privileged scaffold in numerous bioactive molecules, combined with a stereodefined hydroxyl group, offers a unique three-dimensional architecture for designing novel therapeutics. This guide provides a comprehensive overview of the chemical and physical properties of (S)-Azepan-3-ol hydrochloride, detailed methodologies for its synthesis and purification, robust analytical techniques for its characterization, and insights into its applications in the synthesis of pharmacologically active agents.

Introduction: The Significance of the Azepane Scaffold

The azepane ring system is a recurring motif in a wide array of natural products and synthetic drugs, valued for its conformational flexibility and ability to present substituents in distinct spatial orientations.[1] This structural feature is often crucial for achieving high-affinity and selective interactions with biological targets.[2] The introduction of a chiral center, as in (S)-Azepan-3-ol, further enhances its utility, allowing for the exploration of stereospecific interactions that can significantly impact a drug's efficacy and safety profile. This guide serves as a technical resource for researchers leveraging the unique properties of (S)-Azepan-3-ol hydrochloride in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-Azepan-3-ol hydrochloride is fundamental for its effective use in synthesis and formulation.

Chemical Structure and Identifiers

-

IUPAC Name: (3S)-azepan-3-ol hydrochloride

-

CAS Number: 1923069-56-0

-

Molecular Formula: C₆H₁₄ClNO

-

Molecular Weight: 151.63 g/mol

-

Canonical SMILES: C1CCNCC(C1)O.Cl

Tabulated Physical Properties

| Property | Value | Source |

| Molecular Weight | 151.63 g/mol | [3] |

| Molecular Formula | C₆H₁₄ClNO | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not experimentally determined in available sources. | N/A |

| Boiling Point | Not applicable (decomposes) | N/A |

| Solubility | Soluble in water and methanol. Limited solubility in less polar organic solvents like dichloromethane and ethyl acetate. Insoluble in non-polar solvents such as hexanes. | General knowledge based on structure |

Synthesis of (S)-Azepan-3-ol Hydrochloride

The enantioselective synthesis of (S)-Azepan-3-ol is a critical step in its utilization. A common and effective strategy involves the asymmetric reduction of a prochiral ketone precursor, N-protected azepan-3-one.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process: the preparation of an N-protected azepan-3-one, followed by its asymmetric reduction and subsequent deprotection and salt formation.

Caption: General synthetic workflow for (S)-Azepan-3-ol hydrochloride.

Experimental Protocol: Asymmetric Reduction of N-Boc-azepan-3-one

This protocol describes a representative method for the asymmetric reduction of N-Boc-azepan-3-one, a common intermediate.

Step 1: Asymmetric Reduction

-

To a stirred solution of N-Boc-azepan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a chiral reducing agent such as (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™) (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (S)-N-Boc-azepan-3-ol.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude (S)-N-Boc-azepan-3-ol in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

-

Add a solution of hydrochloric acid in diethyl ether or isopropanol (e.g., 2 M HCl in diethyl ether) dropwise with stirring at 0 °C.

-

Continue stirring at room temperature for 2-4 hours, during which time a precipitate of (S)-Azepan-3-ol hydrochloride should form.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Purification and Quality Control

Ensuring the chemical and enantiomeric purity of (S)-Azepan-3-ol hydrochloride is paramount for its application in drug synthesis.

Purification by Recrystallization

Recrystallization is an effective method for purifying the final product.[4]

Protocol: Recrystallization

-

Dissolve the crude (S)-Azepan-3-ol hydrochloride in a minimum amount of a hot solvent system, such as isopropanol/methanol or ethanol/water.[4]

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Methods for Quality Control

A suite of analytical techniques should be employed to confirm the identity, purity, and stereochemical integrity of the synthesized material.

4.2.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. For the free base, (S)-Azepan-3-ol, the proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet in the ¹H NMR spectrum, and the corresponding carbon would show a signal in the range of 60-75 ppm in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (for the hydrochloride salt, broad, ~2700-3000 cm⁻¹), and C-H stretches (~2850-2950 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base [M+H]⁺.

4.2.2. Chromatographic Analysis: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of (S)-Azepan-3-ol.[5][6]

Illustrative Chiral HPLC Method Development

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is often a good starting point.[7][8]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as isopropanol or ethanol. For basic compounds like azepanes, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[7]

-

Detection: UV detection is commonly used, typically at a low wavelength (e.g., 210-220 nm) where the molecule absorbs.

-

Method Validation: The developed method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[8]

Caption: Workflow for determining enantiomeric purity by Chiral HPLC.

Applications in Drug Discovery

(S)-Azepan-3-ol hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature (a secondary amine and a chiral secondary alcohol) allows for a variety of chemical transformations.

As a Scaffold for Privileged Structures

The azepane core is present in numerous FDA-approved drugs and clinical candidates.[2] The (S)-3-hydroxy substitution provides a key handle for introducing further diversity and for creating specific hydrogen bonding interactions with target proteins.

Synthetic Utility

-

N-Functionalization: The secondary amine can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide range of substituents.

-

O-Functionalization: The hydroxyl group can be etherified, esterified, or used as a nucleophile in various coupling reactions.

These transformations allow for the construction of libraries of diverse azepane derivatives for screening against various biological targets. For instance, bicyclic azepanes derived from related precursors have shown potent activity as inhibitors of monoamine transporters, suggesting potential applications in treating neuropsychiatric disorders.[9]

Safety and Handling

As with all laboratory chemicals, (S)-Azepan-3-ol hydrochloride should be handled with appropriate safety precautions.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[3]

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place.

Conclusion

(S)-Azepan-3-ol hydrochloride is a chiral building block of significant value to the medicinal chemistry community. Its well-defined stereochemistry and the versatile reactivity of its functional groups provide a solid foundation for the design and synthesis of novel drug candidates. The methodologies for its synthesis, purification, and analysis outlined in this guide are intended to empower researchers to confidently incorporate this important scaffold into their drug discovery programs, ultimately contributing to the development of new and improved therapeutics.

References

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.

-

Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022-11-03). Available at: [Link]

-

HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007-07-23). Available at: [Link]

- CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents.

-

How can we separate a pair of enantiomers by using chiral HPLC ? | ResearchGate. (2011-10-06). Available at: [Link]

- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents.

-

A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. Available at: [Link]

-

Azepan-3-ol | C6H13NO | CID 21271140 - PubChem. Available at: [Link]

-

Formulation and evaluation of hydroxyzine hydrochloride sustained release microspheres by ionotropic gelation technique using Carbopol 934P - ResearchGate. (2025-08-08). Available at: [Link]

-

Chiral HPLC Separations - Phenomenex. Available at: [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

Formulation and assessment of hydroxyzine HCL solid lipid nanoparticles by dual emulsification technique for transdermal delivery - PubMed. Available at: [Link]

-

Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. (2025-08-29). Available at: [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - NIH. (2025-04-24). Available at: [Link]

-

Azepin-3-ol | C6H7NO | CID 18533355 - PubChem. Available at: [Link]

-

Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed. Available at: [Link]

-

(3R)-azepan-3-ol;hydrochloride (C007B-323206) - Cenmed Enterprises. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 1951441-20-5|Azepan-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 4. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Azepan-3-ol hydrochloride molecular weight and formula

Advanced Chiral Scaffolds in Medicinal Chemistry

Executive Summary & Chemical Identity

(S)-Azepan-3-ol hydrochloride represents a critical class of chiral, seven-membered nitrogen heterocycles ("azepanes"). Unlike their six-membered piperidine analogs, azepanes introduce unique conformational flexibility—specifically the ability to adopt twist-chair and twist-boat conformations—which allows for the exploration of novel chemical space in drug discovery. This specific enantiomer serves as a high-value intermediate in the synthesis of kinase inhibitors (e.g., Balanol analogs) and GPCR ligands where stereochemical precision dictates binding affinity.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data | Technical Note |

| IUPAC Name | (3S)-Azepan-3-ol hydrochloride | Systematic nomenclature |

| Molecular Formula | C₆H₁₄ClNO | Base: C₆H₁₃NO • HCl |

| Molecular Weight | 151.63 g/mol | Base MW: 115.17 g/mol |

| CAS Number | 1923069-56-0 | Specific to (S)-HCl salt [1] |

| Chiral Center | C3 (S-configuration) | Secondary alcohol moiety |

| Solubility | High: Water, Methanol, DMSO | Hydrophilic salt form |

| pKa (Calc.) | ~10.5 (Amine), ~14 (Alcohol) | Typical for cyclic secondary amines |

Synthetic Architecture & Stereochemical Control

The synthesis of (S)-azepan-3-ol hydrochloride presents a classic challenge in organic chemistry: constructing a medium-sized (7-membered) ring while establishing a specific stereocenter. While ring-closing metathesis (RCM) and chiral pool synthesis (from lysine) are possible, Enzymatic Kinetic Resolution (EKR) remains the most robust, scalable, and self-validating method for generating high-enantiomeric excess (ee) material in a research setting.

Rationale for Enzymatic Resolution

Direct asymmetric synthesis of 7-membered rings is often plagued by slow kinetics and competing polymerization. EKR utilizes the high selectivity of lipases toward secondary alcohols, allowing the separation of the (S)-alcohol from the (R)-ester (or vice versa) under mild conditions.

Protocol: Kinetic Resolution of (rac)-N-Boc-Azepan-3-ol

Note: This protocol assumes starting from racemic N-Boc-azepan-3-ol to prevent amine interference during acylation.

Phase 1: Enzymatic Acylation

-

Substrate Prep: Dissolve 10.0 mmol of (rac)-tert-butyl 3-hydroxyazepane-1-carboxylate in anhydrous MTBE (Methyl tert-butyl ether). MTBE is chosen for its low water solubility, which drives the equilibrium toward esterification.

-

Biocatalyst Addition: Add Candida antarctica Lipase B (immobilized, e.g., Novozym 435) at a loading of 20% w/w relative to the substrate.

-

Acyl Donor: Add vinyl acetate (5.0 eq). The use of vinyl acetate makes the reaction irreversible due to the tautomerization of the vinyl alcohol byproduct into acetaldehyde.

-

Incubation: Shake at 30°C / 200 rpm. Monitor conversion via chiral HPLC.

-

Checkpoint: Stop reaction at exactly 50% conversion. The enzyme typically acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted (Kazlauskas Rule).

-

Phase 2: Separation & Purification

-

Filtration: Remove the immobilized enzyme by filtration (enzyme can be recycled).

-

Chromatography: Concentrate the filtrate. Separate the polar (S)-alcohol from the less polar (R)-acetate using silica gel flash chromatography (Gradient: 10%

40% EtOAc in Hexanes). -

Validation: Verify >98% ee of the (S)-alcohol fraction using a Chiralcel OD-H column.

Phase 3: Deprotection & Salt Formation

-

Deprotection: Dissolve the purified (S)-N-Boc-azepan-3-ol in 1,4-dioxane.

-

Acidification: Add 4M HCl in dioxane (5 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

-

Observation: A white precipitate should form immediately.

-

-

Isolation: Filter the solid under inert atmosphere (Argon). Wash with cold diethyl ether to remove residual Boc-byproducts.

-

Drying: Dry under high vacuum to yield (S)-Azepan-3-ol hydrochloride as a hygroscopic white solid.

Workflow Visualization

The following diagram illustrates the logic flow from racemic starting material to the final salt, emphasizing the critical separation step.

Figure 1: Enzymatic Kinetic Resolution workflow for isolating the (S)-enantiomer.

Medicinal Chemistry Utility

Conformational Analysis & Pharmacophore Mapping

The azepane ring is not merely a "larger piperidine." In solution, azepan-3-ol exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the hydroxyl group (at C3) and the nitrogen (at N1) to adopt spatial vectors that can mimic peptide turns or access deep hydrophobic pockets in enzymes that rigid 6-membered rings cannot.

-

Sigma-1 (

) Receptor Ligands: The azepane core is a privileged scaffold for -

Kinase Inhibition: In analogs of Balanol (a PKC inhibitor), the azepane ring serves as a linker that orients the benzoyl group to interact with the ATP-binding site. The specific (S)-stereochemistry is often required to prevent steric clash with the hinge region of the kinase.

Structural Logic Diagram

This diagram details why a researcher would choose this scaffold over a standard piperidine.

Figure 2: Pharmacophore advantages of the azepane scaffold in drug design.

Analytical Characterization & Validation

To ensure the integrity of the (S)-Azepan-3-ol HCl salt, the following analytical parameters must be met. This serves as a quality control checklist for the synthesis.

-

Proton NMR (

H-NMR, D-

Look for the diagnostic multiplet of the C3-methine proton (

-C-OH) around -

Verify the integration of the

-protons (adjacent to Nitrogen) around -

Crucial: Absence of Boc-group singlet at

1.44 ppm.

-

-

Optical Rotation (

):-

The specific rotation is a critical purity indicator. For (S)-Azepan-3-ol (base), literature values typically range between -6.0° to -8.0° (

, MeOH). -

Note: The sign of rotation may invert depending on the solvent and salt form; always compare against a known standard or calculate via polarimetry.

-

-

Enantiomeric Excess (ee):

-

Method: Derivatize a small aliquot with Mosher's Acid Chloride.

-

Analysis:

F-NMR or Chiral HPLC (Chiralpak AD-H or OD-H). -

Target:

ee is required for biological assays to rule out off-target effects from the (R)-isomer.

-

References

-

Wünsch, B., et al. (2017).[1] Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry, 25(17), 4606-4619. Retrieved from [Link]

-

Ruffoni, A., et al. (2024).[2] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[2] Nature Chemistry. Retrieved from [Link]

-

ChemSrc. (2025).[3][4] Azepan-3-one hydrochloride CAS Database. Retrieved from [Link]

Sources

- 1. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AZEPAN-3-ONE HYDROCHLORIDE | CAS#:65326-54-7 | Chemsrc [chemsrc.com]

- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility, Stability, and Handling of (S)-Azepan-3-ol Hydrochloride

Executive Summary & Chemical Identity[1][2]

(S)-Azepan-3-ol hydrochloride is a critical chiral building block (CBB) utilized in the synthesis of macrocyclic kinase inhibitors, GPCR ligands, and complex peptidomimetics. As a 7-membered saturated heterocycle containing both a secondary amine and a chiral hydroxyl group, it presents unique solubility and stability challenges compared to its 5- and 6-membered analogs (pyrrolidines and piperidines).[1]

This guide provides a technical framework for handling this intermediate, focusing on its physicochemical behavior in solution and the solid state.[1]

Chemical Identification

| Property | Detail |

| Chemical Name | (S)-Azepan-3-ol hydrochloride |

| CAS Number | 1923069-56-0 (Specific (S)-isomer HCl)1951441-20-5 (Racemic HCl)7659-65-6 (Free Base) |

| Molecular Formula | C₆H₁₃NO[2][3][4] · HCl |

| Molecular Weight | 151.63 g/mol (Salt); 115.17 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-enantiomer; typically >98% ee required for pharma applications |

Physicochemical Profile

The hydrochloride salt form is preferred over the free base due to enhanced crystallinity and resistance to oxidative degradation.[1] However, the presence of the hydroxyl group at the C3 position introduces specific solubility characteristics.[1]

Predicted & Empirical Properties[1]

-

LogP (Free Base): ~0.1 to 0.5 (Low lipophilicity due to polarity).[1]

-

pKa (Conjugate Acid): ~10.5–11.0 (Typical for cyclic secondary amines).[1]

-

H-Bond Donors: 3 (Amine NH, Hydroxyl OH, HCl proton).[1]

-

H-Bond Acceptors: 2.

Solubility Matrix (Estimated)

Data based on structural analogs ((S)-3-hydroxypiperidine HCl) and functional group analysis.

| Solvent System | Solubility Rating | Application Relevance |

| Water (pH < 7) | High (>100 mg/mL) | Ideal for aqueous workups; salt dissociation is complete. |

| Methanol / Ethanol | High (>50 mg/mL) | Preferred solvents for recrystallization or reactions.[1] |

| DMSO / DMF | Moderate-High | Suitable for SNAr or coupling reactions.[1] |

| Dichloromethane (DCM) | Low / Negligible | The HCl salt is poorly soluble; requires free-basing for extraction.[1] |

| Ethyl Acetate / Ether | Insoluble | Used as anti-solvents to precipitate the salt product.[1] |

Stability Assessment & Degradation Pathways

While the HCl salt significantly stabilizes the secondary amine, (S)-Azepan-3-ol is susceptible to specific degradation pathways if mishandled.[1]

Critical Stability Factors

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Moisture uptake can lead to "caking" and hydrolysis of trace impurities, though the azepane ring itself is hydrolytically stable.[1]

-

Stereochemical Integrity: The chiral center at C3 is generally stable.[1] However, harsh acidic conditions at elevated temperatures could theoretically induce elimination (dehydration) to an alkene, destroying chirality.[1]

-

Oxidation: The free base is prone to N-oxidation or alpha-oxidation.[1] The HCl salt protects the nitrogen lone pair, mitigating this risk.[1]

Degradation Pathway Visualization

The following diagram illustrates the potential stress-induced degradation pathways that researchers must monitor during forced degradation studies.

Caption: Logical degradation pathways for (S)-Azepan-3-ol. The HCl salt blocks the N-oxidation pathway, making it the preferred storage form.

Experimental Protocols

Protocol: Solubility Determination (Thermodynamic)

Use this protocol to generate precise solubility data for your specific batch.

-

Preparation: Weigh 50 mg of (S)-Azepan-3-ol HCl into three transparent HPLC vials.

-

Solvent Addition: Add 250 µL of the target solvent (Water, MeOH, DMSO) to each vial.[1]

-

Equilibration: Vortex for 1 minute. If fully dissolved, solubility is >200 mg/mL.[1] If undissolved, add solvent in 100 µL increments until clear.[1]

-

Incubation: For saturation, add excess solid to 1 mL solvent, stir at 25°C for 24 hours.

-

Analysis: Filter supernatant (0.22 µm PTFE) and analyze via HPLC-CAD or qNMR (quantitative NMR) using an internal standard (e.g., Maleic acid). Note: UV detection is difficult due to lack of chromophores; CAD (Charged Aerosol Detection) or ELSD is recommended.[1]

Protocol: Free-Basing for Synthesis

The HCl salt must often be converted to the free base for nucleophilic substitution reactions.

-

Dissolution: Dissolve 1.0 eq of (S)-Azepan-3-ol HCl in minimal water (approx. 5 vol).

-

Basification: Cool to 0°C. Slowly add 2.5 eq of 4M NaOH or saturated K₂CO₃.

-

Extraction: Extract exhaustively with DCM:Isopropanol (9:1 ratio). Pure DCM is often insufficient for polar amino alcohols.[1]

-

Drying: Dry organic layer over Na₂SO₄ (anhydrous) and concentrate immediately to prevent air oxidation.[1] Use the free base in the next step without long-term storage.[1]

Handling & Storage Recommendations

Based on the stability profile, the following storage hierarchy is recommended to maintain enantiomeric excess (>98% ee) and chemical purity.

| Condition | Recommendation | Rationale |

| Long-Term Storage | -20°C, Desiccated, Argon | Prevents moisture absorption and slow oxidation. |

| Short-Term (Weeks) | 2–8°C, Sealed Vial | Acceptable for active use; avoid repeated freeze-thaw.[1] |

| Handling Atmosphere | Inert (N₂/Ar) preferred | While the salt is air-stable, minimizing moisture is key. |

| Container Type | Amber Glass | Protects against potential photodegradation (though low risk).[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132470659, (S)-Azepan-3-ol hydrochloride. Retrieved from [Link]

Sources

- 1. Azepan-3-ol | C6H13NO | CID 21271140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of (S)-Azepan-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic properties of (S)-Azepan-3-ol hydrochloride, a valuable building block in medicinal chemistry. As a chiral cyclic amine, its structural elucidation is paramount for its application in the synthesis of novel therapeutic agents. Azepane derivatives are recognized as privileged structures in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2][3] This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but a framework for understanding the spectroscopic signature of this compound, enabling researchers to confidently identify and characterize it.

Molecular Structure and Physicochemical Properties

(S)-Azepan-3-ol hydrochloride is the hydrochloride salt of (S)-Azepan-3-ol. The presence of the chiral center at the C3 position and the seven-membered azepane ring are key structural features that dictate its spectroscopic behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.64 g/mol | |

| CAS Number | 1951441-20-5 | |

| Appearance | White to off-white solid (Predicted) | - |

| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents (Predicted) | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-Azepan-3-ol hydrochloride, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of (S)-Azepan-3-ol hydrochloride is expected to be complex due to the conformational flexibility of the seven-membered ring and the diastereotopic nature of many of the methylene protons. The spectrum is best acquired in a deuterated solvent that can readily dissolve the salt, such as D₂O or Methanol-d₄. The chemical shifts can be influenced by the solvent, concentration, and temperature.[4]

Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.0 | m | 1H | H3 | The proton attached to the carbon bearing the hydroxyl group is expected to be deshielded and will appear as a multiplet due to coupling with the adjacent methylene protons. |

| ~3.2 - 3.5 | m | 2H | H2, H7 (adjacent to N) | The protons on the carbons adjacent to the protonated nitrogen atom will be significantly deshielded. |

| ~1.6 - 2.1 | m | 6H | H4, H5, H6 | The remaining methylene protons on the azepane ring will appear as a series of overlapping multiplets in the aliphatic region. |

Note: The N-H and O-H protons will likely exchange with the D₂O solvent and therefore will not be observed as distinct signals.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a clear picture of the carbon framework of the molecule. Due to the chirality, all six carbon atoms of the azepane ring are expected to be chemically non-equivalent and should give rise to six distinct signals.

Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~68 | C3 | The carbon atom attached to the hydroxyl group will be the most deshielded of the sp³ carbons. |

| ~50 | C2 | The carbon atom adjacent to the nitrogen is expected to be significantly deshielded. |

| ~45 | C7 | The other carbon atom adjacent to the nitrogen will also be deshielded. |

| ~35 | C4 | Aliphatic methylene carbon. |

| ~28 | C6 | Aliphatic methylene carbon. |

| ~25 | C5 | Aliphatic methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (S)-Azepan-3-ol hydrochloride will be characterized by the presence of O-H, N-H, and C-H stretching and bending vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding. This is a characteristic feature of alcohols.[5][6] |

| 3200 - 2700 | Broad, Strong | N-H stretch (as -NH₂⁺-) | The stretching vibration of the protonated amine appears as a very broad and strong absorption in this region. |

| 2950 - 2850 | Medium to Strong | C-H stretch (aliphatic) | These absorptions arise from the stretching vibrations of the C-H bonds in the azepane ring. |

| ~1600 | Medium | N-H bend | The bending vibration of the secondary ammonium ion. |

| ~1100 | Medium to Strong | C-O stretch | The stretching vibration of the C-O bond of the secondary alcohol. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-Azepan-3-ol hydrochloride, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that can generate the protonated molecular ion of the free base.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion | Rationale |

| 116.11 | [M+H]⁺ | This corresponds to the protonated molecular ion of the free base, (S)-Azepan-3-ol (C₆H₁₃NO, exact mass: 115.10). The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, and its protonated ion will have an even m/z value.[7][8] |

| 98.10 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols. |

| Key Fragments | Various | Further fragmentation would involve cleavage of the azepane ring, particularly alpha-cleavage adjacent to the nitrogen atom, which is a characteristic fragmentation pattern for cyclic amines.[8][9] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for (S)-Azepan-3-ol hydrochloride. Instrument parameters should be optimized for the specific instrument being used.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-Azepan-3-ol hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a 5 mm NMR tube.[10]

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard ¹H spectrum using a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum on the same sample.

-

Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

-

IR Data Acquisition

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[11]

-

KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or water.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters such as capillary voltage and cone voltage to maximize the signal of the [M+H]⁺ ion.

-

Visualizations

Molecular Structure of (S)-Azepan-3-ol Hydrochloride

Caption: Key fragmentation pathways for (S)-Azepan-3-ol.

Conclusion

References

-

Bruker Corporation. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy Tutorial: Amines. Retrieved from [Link] [12]9. Waters Corporation. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.washington.edu [chem.washington.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. GCMS Section 6.15 [people.whitman.edu]

- 10. emerypharma.com [emerypharma.com]

- 11. mdpi.com [mdpi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Synthesis of (S)-Azepan-3-ol Hydrochloride: A Detailed Guide for Researchers

Introduction: The Significance of Chiral Azepanes in Medicinal Chemistry

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. Its conformational flexibility allows for optimal binding to a variety of biological targets. Specifically, chiral 3-hydroxyazepanes are key intermediates in the synthesis of numerous pharmacologically active compounds, including agonists and antagonists for various receptors, and enzyme inhibitors. The stereochemistry at the C3 position is often crucial for biological activity, making the enantioselective synthesis of molecules like (S)-Azepan-3-ol hydrochloride a critical endeavor for drug discovery and development professionals.

This application note provides a comprehensive and detailed protocol for the synthesis of (S)-Azepan-3-ol hydrochloride, starting from commercially available materials. The synthetic strategy hinges on a robust and highly selective asymmetric reduction, followed by a straightforward deprotection and salt formation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Synthetic Strategy: A Three-Step Approach to Enantiopure (S)-Azepan-3-ol Hydrochloride

The chosen synthetic route is a reliable three-step sequence commencing with the readily available N-Boc-azepan-3-one. The key to establishing the desired (S)-stereochemistry is a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction. The subsequent steps involve the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt.

Caption: Overall synthetic workflow for (S)-Azepan-3-ol hydrochloride.

Part 1: Asymmetric Synthesis of (S)-N-Boc-azepan-3-ol via Corey-Bakshi-Shibata (CBS) Reduction

The cornerstone of this synthesis is the enantioselective reduction of the prochiral ketone, N-Boc-azepan-3-one. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the asymmetric reduction of ketones to chiral secondary alcohols with high enantioselectivity.[1][2] This reaction employs a chiral oxazaborolidine catalyst, which complexes with a borane source to deliver a hydride to one face of the ketone, thereby establishing the desired stereocenter.

For the synthesis of the (S)-alcohol, the (S)-2-Methyl-CBS-oxazaborolidine catalyst is employed. The mechanism involves the formation of a complex between the CBS catalyst and borane. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, positioning the carbonyl group for a face-selective intramolecular hydride transfer from the coordinated borane.[3]

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: Asymmetric Reduction

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| N-Boc-azepan-3-one | ≥95% | Commercially Available |

| (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | Reagent Grade | Commercially Available |

| Borane-tetrahydrofuran complex (1 M in THF) | Reagent Grade | Commercially Available |

| Tetrahydrofuran (THF), anhydrous | Anhydrous, ≥99.9% | Commercially Available |

| Methanol (MeOH) | ACS Grade | Commercially Available |

| Saturated aqueous ammonium chloride (NH₄Cl) | Laboratory Grade | In-house preparation |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Brine (saturated aqueous NaCl) | Laboratory Grade | In-house preparation |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Commercially Available |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add N-Boc-azepan-3-one (5.0 g, 23.4 mmol).

-

Dissolve the ketone in anhydrous tetrahydrofuran (THF, 50 mL).

-

Cool the solution to -40 °C in a dry ice/acetonitrile bath.

-

Slowly add (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene, 2.3 mL, 2.3 mmol, 0.1 eq) via syringe. Stir the mixture for 15 minutes at -40 °C.

-

To this mixture, add borane-tetrahydrofuran complex solution (1 M in THF, 28.1 mL, 28.1 mmol, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -35 °C.

-

Stir the reaction mixture at -40 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol (10 mL) at -40 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add saturated aqueous ammonium chloride solution (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-N-Boc-azepan-3-ol.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (S)-N-Boc-azepan-3-ol as a colorless oil or white solid.

Expected Yield: 85-95% Enantiomeric Excess (ee): >95% (determined by chiral HPLC analysis).

Part 2: N-Boc Deprotection and Hydrochloride Salt Formation

The final steps of the synthesis involve the removal of the Boc protecting group and the formation of the desired hydrochloride salt. This is conveniently achieved in a single step by treating the N-Boc protected alcohol with a solution of hydrogen chloride in a suitable organic solvent, such as dioxane or methanol.[4][5] The acidic conditions cleave the acid-labile Boc group, and the resulting free amine is protonated in situ to form the stable hydrochloride salt.

Experimental Protocol: Deprotection and Salt Formation

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| (S)-N-Boc-azepan-3-ol | As synthesized in Part 1 | - |

| Hydrogen chloride solution (4 M in 1,4-dioxane) | Reagent Grade | Commercially Available |

| Diethyl ether (anhydrous) | Anhydrous, ≥99.8% | Commercially Available |

| Methanol (MeOH) | ACS Grade | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

Procedure:

-

Dissolve (S)-N-Boc-azepan-3-ol (3.0 g, 13.9 mmol) in anhydrous 1,4-dioxane (30 mL) in a 100 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add 4 M HCl in 1,4-dioxane (17.4 mL, 69.5 mmol, 5.0 eq) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To the resulting residue, add anhydrous diethyl ether (50 mL) and stir vigorously. The hydrochloride salt should precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the crude (S)-Azepan-3-ol hydrochloride.

-

For further purification, the crude salt can be recrystallized from a suitable solvent system, such as methanol/ethyl acetate. Dissolve the solid in a minimal amount of hot methanol and add ethyl acetate until turbidity is observed. Cool the solution slowly to room temperature and then to 0 °C to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry under vacuum to afford pure (S)-Azepan-3-ol hydrochloride as a white crystalline solid.

Expected Yield: 90-98%

Characterization

The final product and intermediates should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess of (S)-N-Boc-azepan-3-ol.

-

Melting Point: For the final hydrochloride salt.

Conclusion

This application note provides a robust and highly enantioselective method for the synthesis of (S)-Azepan-3-ol hydrochloride. The key to this efficient synthesis is the use of the Corey-Bakshi-Shibata reduction, which allows for the reliable and predictable formation of the desired stereoisomer. The subsequent deprotection and salt formation are straightforward and high-yielding. By following this detailed protocol, researchers and drug development professionals can confidently produce this valuable chiral building block for their research and development programs.

References

-

Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]

-

Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1-phenylethylamine borane complex. J. Chem. Soc., Chem. Commun.1983 , (8), 469–470. [Link]

-

Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angew. Chem. Int. Ed.1998 , 37 (15), 1986-2012. [Link]

-

Azzena, U.; Carta, P.; Mulas, N.; Pittalis, M.; Vlácil, F. A convenient and selective method for the deprotection of N-Boc protected amines. Tetrahedron Lett.2004 , 45 (26), 5055-5057. [Link]

-

Kotsuki, H.; Ohishi, T.; Araki, T. A simple and efficient method for the deprotection of N-Boc amino acids and peptides. Tetrahedron Lett.1997 , 38 (13), 2129-2130. [Link]

Sources

- 1. Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones and 2,3-dihydropyridin-4(1H)-ones from β-substituted β-hydroxyaminoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

Application Note: Divergent Functionalization of (S)-Azepan-3-ol Hydrochloride in Medicinal Chemistry

Executive Summary & Strategic Value

In the landscape of modern drug discovery, the azepane (hexamethyleneimine) ring represents a "privileged scaffold," offering a unique spatial geometry that bridges the gap between the rigid pyrrolidine and the flexible cyclooctane systems. Specifically, (S)-Azepan-3-ol provides a critical chiral handle for fragment-based drug discovery (FBDD). Unlike flat aromatic scaffolds, the 7-membered azepane ring adopts a twisted chair conformation, allowing substituents to explore novel vectors in protein binding pockets, particularly valuable in kinase inhibitors (e.g., TAK1) and GPCR ligands .

This Application Note details a divergent synthetic workflow for this scaffold. By leveraging the orthogonal reactivity of the secondary amine (N1) and the chiral secondary alcohol (C3), researchers can generate three distinct classes of derivatives from a single precursor:

-

N-Functionalized Scaffolds: Via Buchwald-Hartwig or SNAr reactions.

-

Chiral Inverted Ethers/Esters: Via Mitsunobu stereoinversion (S

R). -

C3-Aminated Analogs: Via oxidation and reductive amination.

Strategic Reactivity Analysis

The starting material is supplied as the hydrochloride salt. Successful functionalization requires a mechanistic understanding of the competing nucleophiles.

| Feature | Reactivity Profile | Strategic Implication |

| N1 (Amine) | High nucleophilicity (secondary). | Primary handle for scaffolding. Must be protected (Boc/Cbz) if C3 chemistry is prioritized, or reacted first to establish the core. |

| C3 (Alcohol) | Moderate nucleophilicity; Chiral (S). | Prone to elimination under harsh acidic conditions. Ideal for Mitsunobu (inversion) or oxidation to ketone. |

| HCl Salt | Acidic counterion. | CRITICAL: Must be neutralized (free-based) in situ or prior to metal-catalyzed cross-couplings to prevent catalyst poisoning (e.g., Pd deactivation). |

Master Workflow: Divergent Synthesis

The following diagram illustrates the decision tree for functionalizing (S)-Azepan-3-ol.

Figure 1: Decision matrix for the functionalization of (S)-Azepan-3-ol, highlighting the divergence between retention, inversion, and ablation of stereochemistry.

Detailed Experimental Protocols

Protocol A: N-Arylation via Buchwald-Hartwig Coupling

Objective: Install an aromatic heterocycle on N1 while preserving the C3-(S)-hydroxyl group. Challenge: The free hydroxyl group can poison catalysts or undergo side reactions. We utilize a specific catalyst system (RuPhos Pd G3) that tolerates free alcohols.

Reagents:

-

(S)-Azepan-3-ol HCl (1.0 equiv)

-

Aryl Bromide (1.0 equiv)

-

Catalyst: RuPhos Pd G3 (2-5 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv) — Note: Excess base is required to neutralize the HCl salt and activate the amine.

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology:

-

Salt Neutralization & Setup: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with (S)-Azepan-3-ol HCl (1 mmol, 151 mg) and NaOtBu (3 mmol, 288 mg). Add anhydrous toluene (5 mL) and stir at RT for 10 min. Mechanism: This generates the free amine in situ and forms NaCl.

-

Catalyst Addition: Add the Aryl Bromide (1 mmol) and RuPhos Pd G3 (0.02 mmol).

-

Reaction: Seal the vial and heat to 85°C for 4–16 hours. Monitor by LC-MS.[1]

-

Work-up: Cool to RT. Dilute with EtOAc and wash with water (to remove salts) and brine.

-

Purification: The product is a secondary alcohol. Purify via flash chromatography (DCM/MeOH gradient).

-

Validation: 1H NMR should show the deshielded azepane protons adjacent to the nitrogen (approx. 3.2–3.8 ppm) and retention of the CH-OH signal (approx. 3.9 ppm).

Protocol B: Stereochemical Inversion via Mitsunobu Reaction

Objective: Convert (S)-Azepan-3-ol into an (R)-ether or (R)-ester. Prerequisite: The Nitrogen MUST be protected (e.g., N-Boc) to prevent N-alkylation or formation of a hydrazine byproduct with the azo-reagent.

Reagents:

-

N-Boc-(S)-Azepan-3-ol (1.0 equiv)

-

Triphenylphosphine (PPh3) (1.5 equiv)[2]

-

Nucleophile: Phenol, Carboxylic Acid, or Phthalimide (pKa < 11) (1.2 equiv)

-

Azo Reagent: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-(S)-Azepan-3-ol (1 mmol), PPh3 (1.5 mmol), and the Nucleophile (1.2 mmol) in anhydrous THF (10 mL). Cool to 0°C.[2]

-

Addition: Add DIAD (1.5 mmol) dropwise over 15 minutes. Control: The solution will turn yellow; rapid addition causes exotherms that degrade selectivity.

-

Incubation: Allow to warm to RT and stir for 12–24 hours.

-

Quench & Work-up: Concentrate the solvent. Triturate the residue with cold Et2O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO).[2] Filter off the white solid.

-

Purification: Flash chromatography. Note: TPPO can be difficult to remove; use a gradient of Hexanes/EtOAc.

-

Stereochemical Outcome: The reaction proceeds via an SN2 mechanism, resulting in complete inversion to the (R)-configuration.

Protocol C: Scaffold Expansion via Oxidative Amination

Objective: Convert the C3-hydroxyl to a C3-amine (reductive amination), accessing the 3-amino-azepane series.

Step 1: Oxidation to Azepan-3-one

-

Reagents: N-Boc-(S)-Azepan-3-ol, DMSO (2.4 eq), Oxalyl Chloride (1.2 eq), TEA (5 eq), DCM. (Swern Conditions).

-

Protocol: Perform standard Swern oxidation at -78°C.

-

Result: N-Boc-Azepan-3-one. Note: This intermediate is achiral.

Step 2: Reductive Amination

-

Reagents: N-Boc-Azepan-3-one (1 equiv), Primary Amine (R-NH2, 1.2 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.).

-

Protocol: Mix ketone and amine in DCE (Dichloroethane) with catalytic AcOH for 1 hour to form the imine. Add STAB and stir overnight at RT.

-

Outcome: This yields the 3-amino-azepane. Crucial Note: This creates a new chiral center, typically yielding a diastereomeric mixture if other chiral centers exist, or a racemate. Chiral HPLC separation is usually required if a single enantiomer is needed.

Quality Control & Analytical Data

| Parameter | Specification / Method |

| Enantiomeric Purity | Chiral HPLC: Chiralpak AD-H or OD-H columns. Mobile phase: Hexane/IPA (isocratic). (S)-enantiomer typically elutes distinct from (R). |

| Salt Stoichiometry | Elemental Analysis (Cl): Confirm removal of HCl after free-basing steps. Residual Cl can poison Pd catalysts. |

| NMR Diagnostic | 1H NMR (CDCl3): The C3-H signal is diagnostic. - Alcohol (CH-OH): Multiplet ~3.8–4.0 ppm. - Ester/Ether (Mitsunobu product): Shift downfield to ~4.5–5.2 ppm. |

References

-

Azepane Scaffolds in Kinase Inhibition: Psarra, A. et al. "Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation." PMC (NIH), 2016.

-

Mitsunobu Reaction Mechanism & Stereoinversion: "Mitsunobu Reaction: Mechanism and Procedure." Organic Chemistry Portal.

-

N-Arylation Protocols (Buchwald-Hartwig): Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.

-

Reductive Amination Strategies: "Reductive Amination: General Procedures and Reducing Agents." Master Organic Chemistry.

-

Compound Data: "Azepan-3-ol hydrochloride Properties and Safety." PubChem.

Sources

Application Note: Analytical Quantification & Chiral Purity of (S)-Azepan-3-ol Hydrochloride

This Application Note is designed for analytical chemists and process development scientists. It addresses the specific challenges of quantifying (S)-Azepan-3-ol hydrochloride , a chiral secondary amine lacking a native chromophore.

Introduction & Analytical Strategy

(S)-Azepan-3-ol hydrochloride is a critical 7-membered heterocyclic building block. Its analysis presents three distinct hurdles:

-

"The Invisible Molecule" Problem: The saturated azepane ring lacks a conjugated

-system, rendering it virtually invisible to standard UV detection (254 nm). -

Chirality: Enantiomeric excess (ee%) of the (S)-isomer must be strictly controlled against the (R)-isomer.

-

Polarity: As a secondary amine salt, it is highly polar, leading to poor retention and peak tailing on standard C18 columns.

The Strategic Solution: Pre-Column Derivatization

While LC-MS is viable for direct detection, it is often cost-prohibitive for routine QC. This guide establishes a Derivatization-First Strategy using Benzoyl Chloride (BzCl) .

-

Mechanism: BzCl reacts selectively with the secondary amine to form N-benzoyl-(S)-azepan-3-ol.

-

Benefit 1: Introduces a strong chromophore (UV 254 nm).

-

Benefit 2: Neutralizes the basic amine, improving peak shape and retention.

-

Benefit 3: Enhances chiral recognition on polysaccharide columns.[1]

Protocol A: Chemical Purity (Achiral HPLC)

Objective: Quantify assay purity and identify related impurities (e.g., azepan-3-one).

Sample Preparation (Derivatization)

-

Reagent Solution: 10 mg/mL Benzoyl Chloride in Acetonitrile (ACN).

-

Buffer: 0.1 M NaOH (to neutralize the HCl salt and drive the Schotten-Baumann reaction).

-

Procedure:

-

Weigh 10 mg of (S)-Azepan-3-ol HCl into a 2 mL vial.

-

Add 500 µL of 0.1 M NaOH. Vortex to dissolve (Free-basing).

-

Add 500 µL of Benzoyl Chloride solution.

-

Vortex immediately for 30 seconds. Let stand at RT for 10 minutes.

-

Quench: Add 100 µL of 1 M Glycine (or simple amine) to consume excess BzCl.

-

Dilute to 10 mL with Mobile Phase A/B (50:50). Filter (0.22 µm PTFE).

-

HPLC Conditions

| Parameter | Specification |

| Column | Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B |

| Detection | UV @ 254 nm (Target: N-Benzoyl derivative) |

| Column Temp | 30°C |

Expert Insight: The benzoylated product is a neutral amide. It will elute significantly later than the polar impurities, providing a clean window for quantification.

Protocol B: Enantiomeric Purity (Chiral HPLC)

Objective: Determine Enantiomeric Excess (ee%) of the (S)-isomer. Rationale: Direct separation of the free amine requires specialized crown-ether columns (e.g., Crownpak CR-I). However, separating the benzoylated derivative on polysaccharide columns is more robust and allows UV detection.

Method Parameters

| Parameter | Specification |

| Column | Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) |

| Mode | Normal Phase |

| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Sample | Use the same benzoylated sample from Protocol A (diluted in Hexane/IPA if possible, or inject small vol of ACN solution). |

Expected Elution:

-

The bulky benzoyl group interacts via

- -

(R)-Isomer: Typically elutes first (verify with racemic standard).

-

(S)-Isomer: Typically elutes second.

Protocol C: Direct LC-MS/MS (Trace Impurity Analysis)

Objective: Detection of non-nucleophilic impurities (e.g., ring-opened chlorohydrins) that do not react with BzCl.

Workflow

-

Ionization: ESI Positive Mode (Azepan-3-ol [M+H]+ = 116.1 m/z).

-

Column: HILIC Mode (e.g., Waters XBridge Amide, 100 x 2.1 mm).

-

Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: ACN.

-

Why HILIC? The underivatized molecule is too polar for C18. HILIC provides retention and high sensitivity in high-organic mobile phases.

Visualized Workflows

Analytical Logic Flow

Figure 1: Decision tree for selecting the appropriate analytical workflow based on data requirements.

Derivatization Reaction Scheme

Figure 2: Pre-column derivatization chemistry transforming the analyte for UV detection.

Validation Criteria (Self-Validating System)

To ensure Trustworthiness , the method must pass these system suitability tests (SST) before every run:

-

Derivatization Efficiency Check:

-

Inject a standard of underivatized material (if using MS) or monitor the disappearance of the Benzoyl Chloride peak.

-

Requirement: The derivative peak area must be consistent (<2.0% RSD) across 5 preparations.

-

-

Resolution (Chiral):

-

Inject a racemic mixture (mix of S and R).

-

Requirement: Resolution factor (

) > 2.0 between enantiomers.

-

-

Blank Interference:

-

Inject the "Quenched Blank" (NaOH + BzCl + Glycine).

-

Requirement: No peaks should co-elute with the N-Benzoyl-azepan-3-ol peak.

-

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Sensitivity | Incomplete derivatization due to acidic pH. | Ensure the sample pH is >10 before adding BzCl. The HCl salt consumes base; add excess NaOH. |

| Peak Tailing | Residual free amine interacting with silanols. | Increase derivatization time or reagent excess to ensure 100% conversion to the neutral amide. |

| Extra Peaks | Excess Benzoyl Chloride hydrolysis products (Benzoic acid). | Benzoic acid elutes early in RP-HPLC. Ensure the gradient starts at low %B to separate it from the analyte. |

References

-

PubChem. (2025).[2] Azepan-3-ol | C6H13NO.[2] National Library of Medicine. [Link]

-

Phenomenex. (2023). Chiral HPLC Separations: A Technical Guide. Phenomenex Application Notes. [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. [Link]

Sources

Application Notes and Protocols for the Utilization of (S)-Azepan-3-ol Hydrochloride in Parallel Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (S)-Azepan-3-ol in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Saturated heterocycles are privileged scaffolds in medicinal chemistry due to their ability to introduce three-dimensional complexity, which can lead to improved potency, selectivity, and pharmacokinetic properties. Among these, the azepane ring system, a seven-membered nitrogen-containing heterocycle, offers a unique conformational flexibility that is of significant interest for the development of novel therapeutics.[1] The chiral building block, (S)-Azepan-3-ol, provides a valuable entry point into this scaffold, presenting three key points of diversification: the secondary amine, the hydroxyl group, and the chiral center which ensures the exploration of stereochemically defined libraries.[2][3][4]

This guide provides detailed protocols for the effective use of (S)-Azepan-3-ol hydrochloride in parallel synthesis workflows, enabling the rapid generation of diverse libraries of chiral azepane derivatives. We will address the practical considerations of handling the hydrochloride salt and provide optimized starting points for three key transformations: amide bond formation, reductive amination, and etherification.

Physicochemical Properties and Handling of (S)-Azepan-3-ol Hydrochloride

(S)-Azepan-3-ol hydrochloride is a crystalline solid that is often hygroscopic, meaning it can absorb moisture from the atmosphere.[5][6] Proper storage and handling are therefore critical to ensure its stability and reactivity.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.63 g/mol | |

| CAS Number | 1951441-20-5 | |

| Appearance | White to off-white solid | Generic |

| Storage | Store in a cool, dry place under an inert atmosphere. Keep tightly sealed. | [6] |

Note on Hygroscopicity: Due to its hygroscopic nature, it is recommended to handle (S)-Azepan-3-ol hydrochloride in a controlled environment, such as a glovebox or under a stream of dry nitrogen, especially when weighing and dispensing.[5][6][7]

Initial Consideration: Free-Basing of the Hydrochloride Salt

(S)-Azepan-3-ol is supplied as a hydrochloride salt to improve its stability and shelf-life. However, for most synthetic transformations, the free secondary amine is required. Therefore, a preliminary "free-basing" step is necessary. This can be achieved either as a separate workup step or in situ by the addition of a suitable base to the reaction mixture. For parallel synthesis, in situ free-basing is generally preferred to minimize handling and transfers.

Protocol for in situ Free-Basing:

For a typical reaction, 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are added to the reaction mixture containing the (S)-Azepan-3-ol hydrochloride. The base neutralizes the hydrochloride, liberating the free amine to participate in the subsequent reaction.

Core Parallel Synthesis Workflows

The following sections detail optimized starting protocols for the derivatization of (S)-Azepan-3-ol via amide bond formation, reductive amination, and etherification in a parallel synthesis format. These protocols are designed for execution in multi-well plates or arrays of reaction tubes.

Workflow 1: Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents.[8][9] This protocol describes a general procedure for the parallel acylation of (S)-Azepan-3-ol with a library of carboxylic acids.

Experimental Protocol: Parallel Amide Coupling

-

Reagent Preparation:

-

Prepare a stock solution of (S)-Azepan-3-ol hydrochloride (e.g., 0.2 M in DMF).

-

Prepare a stock solution of the coupling reagent, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 0.2 M in DMF).[8]

-

Prepare a stock solution of a non-nucleophilic base, such as DIPEA (e.g., 0.6 M in DMF).

-

Prepare individual stock solutions of a library of carboxylic acids (e.g., 0.2 M in DMF) in a 96-well plate format.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add the carboxylic acid solution (1.0 eq).

-

Add the (S)-Azepan-3-ol hydrochloride stock solution (1.1 eq).

-

Add the HATU stock solution (1.1 eq).

-

Initiate the reaction by adding the DIPEA stock solution (3.0 eq).

-

Seal the reaction block and shake at room temperature for 12-18 hours.

-

-

Work-up and Purification:

-

Quench the reactions by adding water to each well.

-

Perform a parallel liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layers.

-

Wash the organic layers with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layers over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting library of amides using parallel reverse-phase HPLC.

-

Table of Representative Reagents and Conditions for Amide Coupling:

| Reagent Class | Examples | Typical Equivalents | Solvents | Notes |

| Coupling Reagents | HATU, HBTU, T3P, EDC/HOBt | 1.1 - 1.5 | DMF, DCM, THF | HATU and HBTU are generally reliable for a wide range of substrates.[8] |

| Bases | DIPEA, TEA | 2.0 - 4.0 | DMF, DCM, THF | Ensure enough base is present to neutralize the HCl salt and facilitate the coupling. |

| Solvents | DMF, DCM, NMP | - | - | DMF is often a good choice due to its high polarity and ability to dissolve a wide range of reagents. |

Workflow 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in library synthesis.[1] This protocol outlines a procedure for the parallel reaction of (S)-Azepan-3-ol with a library of aldehydes or ketones.

Experimental Protocol: Parallel Reductive Amination

-

Reagent Preparation:

-

Prepare a stock solution of (S)-Azepan-3-ol hydrochloride (e.g., 0.2 M in 1,2-dichloroethane (DCE) or THF).

-

Prepare a stock solution of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 0.3 M in DCE or THF).

-

Prepare a stock solution of a tertiary amine base, such as triethylamine (TEA) (e.g., 0.3 M in DCE or THF).

-

Prepare individual stock solutions of a library of aldehydes or ketones (e.g., 0.2 M in DCE or THF) in a 96-well plate format.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add the aldehyde or ketone solution (1.0 eq).

-

Add the (S)-Azepan-3-ol hydrochloride stock solution (1.2 eq).

-

Add the TEA stock solution (1.2 eq) to free-base the amine.

-

Stir the mixture for 20-30 minutes to allow for imine/enamine formation.

-

Add the sodium triacetoxyborohydride stock solution (1.5 eq).

-

Seal the reaction block and shake at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reactions by the slow addition of saturated aqueous sodium bicarbonate solution to each well.

-

Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Separate the organic layers.

-

Dry the organic layers over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting library of amines using parallel solid-phase extraction (SPE) or flash chromatography.

-

Table of Representative Reagents and Conditions for Reductive Amination:

| Reagent Class | Examples | Typical Equivalents | Solvents | Notes |

| Reducing Agents | NaBH(OAc)₃, NaBH₃CN, MP-BH₃CN (polymer-supported) | 1.2 - 2.0 | DCE, THF, MeOH | NaBH(OAc)₃ is a mild and selective reagent suitable for a wide range of substrates. |

| Bases | TEA, DIPEA | 1.1 - 1.5 | DCE, THF, MeOH | Required to liberate the free amine from the hydrochloride salt. |

| Solvents | DCE, THF, MeOH | - | - | DCE is a common choice, but THF and MeOH can also be effective. |

Workflow 3: O-Alkylation (Etherification)

The hydroxyl group of (S)-Azepan-3-ol provides another handle for diversification through etherification. This protocol describes a parallel Williamson ether synthesis.

Experimental Protocol: Parallel O-Alkylation

Note: For O-alkylation, it is highly recommended to first protect the secondary amine of (S)-Azepan-3-ol (e.g., as a Boc or Cbz derivative) to prevent N-alkylation as a side reaction. The following protocol assumes the use of N-Boc-(S)-Azepan-3-ol.

-

Reagent Preparation:

-

Prepare a stock solution of N-Boc-(S)-Azepan-3-ol (e.g., 0.2 M in anhydrous THF or DMF).

-

Prepare a suspension of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (e.g., 0.3 M in anhydrous THF or DMF). Caution: NaH is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

-

Prepare individual stock solutions of a library of alkyl halides (e.g., bromides or iodides) (e.g., 0.2 M in anhydrous THF or DMF) in a 96-well plate format.

-

-

Reaction Setup (in a 96-well reaction block under an inert atmosphere):

-

To each well, add the N-Boc-(S)-Azepan-3-ol stock solution (1.0 eq).

-

Carefully add the sodium hydride suspension (1.2 eq) to each well.

-

Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation of the alcohol.

-

Add the alkyl halide solution (1.1 eq) to each well.

-

Seal the reaction block and heat to 50-70 °C for 4-12 hours. The progress of the reaction should be monitored by LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction block to 0 °C.

-

Carefully quench the reactions by the slow, dropwise addition of water to each well.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Separate the organic layers.

-

Wash the organic layers with brine.

-

Dry the organic layers over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting library of ethers using parallel flash chromatography.

-

The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) in a parallel manner if the final product requires a free amine.

-

Table of Representative Reagents and Conditions for Etherification:

| Reagent Class | Examples | Typical Equivalents | Solvents | Notes |

| Bases | NaH, KHMDS, Cs₂CO₃ | 1.1 - 1.5 | THF, DMF | NaH is a strong, non-nucleophilic base suitable for this transformation. |

| Alkylating Agents | Alkyl bromides, alkyl iodides, benzyl halides | 1.0 - 1.2 | THF, DMF | Iodides are generally more reactive than bromides. |

| Solvents | THF, DMF | - | - | Anhydrous solvents are crucial for the success of this reaction. |

Conclusion and Future Perspectives

(S)-Azepan-3-ol hydrochloride is a versatile and valuable building block for the construction of diverse and stereochemically defined compound libraries. The protocols outlined in this guide provide a solid foundation for its successful implementation in parallel synthesis campaigns. While the provided conditions are robust starting points, it is important to note that optimization may be necessary for particularly challenging substrates. The conformational flexibility and chiral nature of the azepane scaffold will continue to make it an attractive area for exploration in the quest for novel therapeutic agents.

References

-

ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds. Available from: [Link]

-

National Institutes of Health. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Available from: [Link]

-

Journal of the American Chemical Society. 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Available from: [Link]

-

Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

-

National Institutes of Health. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

-

TutorChase. How to handle hygroscopic solutes in the lab? Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

-

National Institutes of Health. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]

-

The Power of Chiral Building Blocks in Drug Discovery. Available from: [Link]

-

Chemexpress. CAS 1951441-20-5 | Azepan-3-ol hydrochloride. Available from: [Link]

-

Arctom Scientific. CAS NO. 1951441-20-5 | azepan-3-ol;hydrochloride - 97%. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]